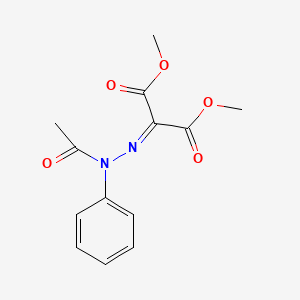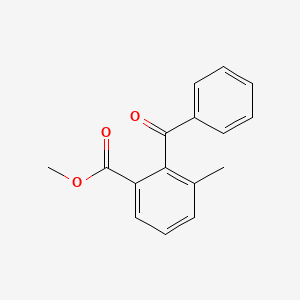![molecular formula C11H20O2 B14353213 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one CAS No. 91989-99-0](/img/structure/B14353213.png)
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one typically involves the reaction of 2-methylprop-1-en-1-ol with hexan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers explore its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one include 2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran and (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features and reactivity. These characteristics make it particularly valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
91989-99-0 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
5-methyl-5-(2-methylprop-1-enoxy)hexan-2-one |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-13-11(4,5)7-6-10(3)12/h8H,6-7H2,1-5H3 |
Clé InChI |
LWZARQOCQSJBMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC(C)(C)CCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


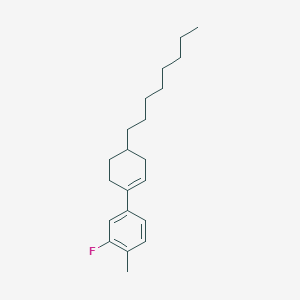

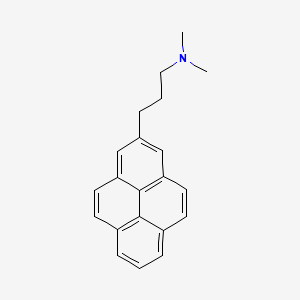
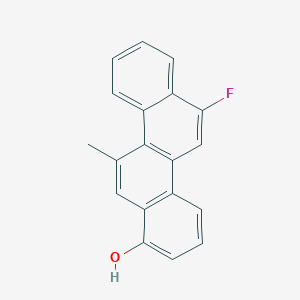
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
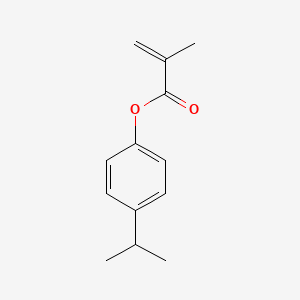
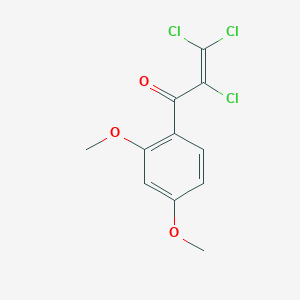
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
